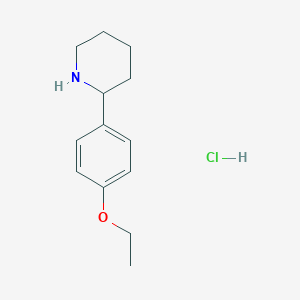

2-(4-Ethoxyphenyl)piperidine hydrochloride

描述

Chemical Classification and Nomenclature

2-(4-Ethoxyphenyl)piperidine hydrochloride is a synthetic organic compound classified as a piperidine derivative. Its molecular structure combines a six-membered piperidine ring with a para-substituted ethoxyphenyl group at the second carbon position. The hydrochloride salt enhances its stability and solubility in polar solvents.

The IUPAC name for the base compound is 2-(4-ethoxyphenyl)piperidine , with the hydrochloride designation indicating the presence of a hydrochloric acid counterion. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀ClNO |

| CAS Registry Number | 1185298-03-6 |

| SMILES Notation | CCOC1=CC=C(C=C1)C2CCCCN2.Cl |

| Molecular Weight | 241.76 g/mol |

The ethoxy group (–OCH₂CH₃) at the para position of the phenyl ring distinguishes it from related derivatives like 2-(4-methoxyphenyl)piperidine. Its classification under the piperidine family links it to broader pharmacological and synthetic chemistry research.

Historical Context in Organic Chemistry Research

The compound emerged in the early 2010s as part of efforts to diversify piperidine-based scaffolds for drug discovery. Early synthetic routes, such as the hydrogenation of 2-(4-ethoxyphenyl)pyridine using triphenylborane and diphenylsilane in toluene, were reported in 2017. Its development coincided with growing interest in substituted piperidines as intermediates for neuroactive agents and enzyme inhibitors.

The creation of this compound reflects advancements in catalytic reduction techniques and regioselective functionalization of aromatic systems. These methods enabled precise control over substitution patterns critical for modulating biological activity.

Structural Significance Among Piperidine Derivatives

The compound’s structure exemplifies how electronic and steric modifications influence piperidine reactivity. The ethoxyphenyl group introduces:

- Electron-donating effects : The ethoxy substituent enhances aryl ring electron density, potentially altering binding affinities in molecular targets.

- Steric bulk : The para-substituted phenyl group projects outward from the piperidine chair conformation, creating distinct spatial interactions compared to meta- or ortho-substituted analogs.

Comparative studies with 4-methoxyphenyl and unsubstituted phenyl derivatives highlight its unique physicochemical properties. For instance, the ethoxy group’s larger size compared to methoxy may improve lipid solubility, impacting pharmacokinetic profiles in drug candidates.

Academic and Research Relevance

This compound serves as a versatile intermediate in medicinal chemistry. Key applications include:

- Enzyme inhibition : Piperidine derivatives are explored as inhibitors of targets like 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA), crucial for bacterial menaquinone biosynthesis.

- Chiral building blocks : The piperidine ring’s stereochemistry enables asymmetric synthesis of complex alkaloids and pharmaceuticals.

- Structure-activity relationship (SAR) studies : Modifications at the 2-position help elucidate how aryl substituents affect biological potency.

Recent work has optimized its synthesis to achieve >97% yield, underscoring its importance in scalable drug development. Additionally, its role in multicomponent reactions and cyclization strategies highlights its utility in constructing polyfunctional piperidines.

属性

IUPAC Name |

2-(4-ethoxyphenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-2-15-12-8-6-11(7-9-12)13-5-3-4-10-14-13;/h6-9,13-14H,2-5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARCFONFAOOIKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185298-03-6 | |

| Record name | Piperidine, 2-(4-ethoxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185298-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

The synthesis of 2-(4-Ethoxyphenyl)piperidine hydrochloride typically involves the reaction of 4-ethoxybenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

化学反应分析

2-(4-Ethoxyphenyl)piperidine hydrochloride undergoes various chemical reactions, including:

科学研究应用

Biological Activities

The compound exhibits several biological activities that make it a candidate for further research:

- Analgesic Effects : Research indicates that derivatives of piperidine compounds can exert significant analgesic effects in animal models, suggesting potential applications in pain management .

- Psychotropic Properties : Piperidine derivatives are known to influence neurotransmitter systems, making them relevant in the development of antipsychotic medications. For instance, modifications to the piperidine structure can lead to compounds with improved efficacy against disorders such as schizophrenia .

Pain Management

The analgesic properties of 2-(4-Ethoxyphenyl)piperidine hydrochloride suggest its potential use in developing new pain relief medications. Studies have shown that similar piperidine derivatives can effectively alleviate pain in experimental models, indicating a promising avenue for clinical applications.

Neurological Disorders

Given its structural similarity to known psychoactive drugs, this compound may play a role in treating neurological conditions like Alzheimer's disease and other cognitive disorders. The modulation of cholinergic pathways through piperidine derivatives has been explored as a therapeutic strategy .

Case Studies and Research Findings

Several studies highlight the importance of piperidine derivatives, including this compound:

- A study published in the Chemistry and Pharmacology Bulletin demonstrated that specific modifications to piperidine structures could enhance their activity against various neurological targets .

- Another investigation focused on the synthesis of fluorinated piperidines, showing that these modifications could lead to compounds with improved pharmacokinetic properties and biological activities .

作用机制

The mechanism of action of 2-(4-Ethoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to physiological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to influence signaling pathways such as NF-κB and PI3K/Akt .

相似化合物的比较

Comparison with Similar Compounds

Piperidine hydrochloride derivatives exhibit diverse pharmacological and physicochemical properties depending on their substituents. Below is a detailed comparison of 2-(4-ethoxyphenyl)piperidine hydrochloride with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Key Findings :

Substituent Effects on Bioactivity: The ethoxy group in 2-(4-ethoxyphenyl)piperidine HCl provides moderate lipophilicity, balancing solubility and membrane permeability. This contrasts with fexofenadine HCl, which contains a polar carboxylic acid group, enhancing water solubility but reducing blood-brain barrier penetration . GZ-246B, a lobelane analog with bis-phenylethyl substituents, demonstrates potent inhibition of vesicular monoamine transporter-2 (VMAT2), highlighting how bulky aromatic groups enhance dopamine-related activity .

Structural Complexity and Toxicity :

- 4-(Diphenylmethoxy)piperidine HCl has a high molar mass (303.83 g/mol) due to its diphenylmethoxy group, but its safety data remain unclear . In contrast, 4-(4-chlorophenyl)-4-ethylpiperidine HCl (260.20 g/mol) lacks detailed pharmacological profiles despite its simpler structure .

Table 2: Pharmacological and Regulatory Insights

生物活性

2-(4-Ethoxyphenyl)piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H17ClN2O

- Molecular Weight : 250.74 g/mol

The compound features a piperidine ring substituted with a 4-ethoxyphenyl group, which is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with various neurotransmitter systems. It is hypothesized to act as a modulator of acetylcholine receptors, particularly influencing acetylcholinesterase (AChE) activity.

Acetylcholinesterase Inhibition

Research indicates that compounds with similar structures exhibit significant inhibition of AChE, which is critical in the treatment of neurodegenerative diseases such as Alzheimer's disease. For instance, studies have shown that related piperidine derivatives can inhibit AChE with varying potencies, suggesting that this compound may also exhibit this property.

Anticholinesterase Activity

A study examining various piperidine derivatives found that modifications on the phenyl ring significantly affected AChE inhibition. The structure-activity relationship (SAR) indicated that the ethoxy group enhances the binding affinity to AChE, potentially leading to improved therapeutic effects against cognitive decline associated with Alzheimer's disease .

Antimicrobial Activity

In addition to its neuropharmacological potential, some derivatives of piperidine compounds have demonstrated antimicrobial properties. For example, studies on related compounds have shown effectiveness against various bacterial strains, suggesting a broader spectrum of biological activity for this compound .

Case Studies

常见问题

Q. What are the standard synthetic routes for preparing 2-(4-Ethoxyphenyl)piperidine hydrochloride, and what critical parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as:

- Alkylation : Introducing the 4-ethoxyphenyl group via nucleophilic substitution or Friedel-Crafts alkylation.

- Cyclization : Forming the piperidine ring using reductive amination or ring-closing metathesis.

- Salt Formation : Reacting the free base with hydrochloric acid to yield the hydrochloride salt.

Critical parameters include solvent choice (e.g., anhydrous THF or dichloromethane), temperature control (±2°C), and reaction time optimization (12–24 hours). Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, gradient elution) is essential for >95% purity .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and ring saturation (e.g., δ 1.3–1.5 ppm for piperidine protons).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 240.16).

- X-ray Crystallography : Resolves stereochemistry and salt formation.

- HPLC-PDA : Quantifies purity (>98% by area normalization at 254 nm).

Cross-referencing with PubChem spectral libraries ensures accuracy .

Q. How do substituent modifications on the piperidine ring affect solubility and formulation stability?

- Methodological Answer : Substituents like ethoxy groups enhance aqueous solubility via hydrogen bonding, while aromatic rings may reduce it. Key considerations:

- Polarity : Hydrophilic substituents (e.g., -OH, -OCH) improve solubility in PBS (pH 7.4).

- Salt Form : Hydrochloride salts increase stability by reducing hygroscopicity.

- pH-Dependent Solubility : Use buffer systems (e.g., citrate-phosphate) to maintain solubility during in vitro assays .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of 2-(4-Ethoxyphenyl)piperidine derivatives across experimental models?

- Methodological Answer : Contradictions often arise from:

- Assay Variability : Validate findings using orthogonal assays (e.g., FRET vs. radioligand binding for receptor affinity).

- Concentration Gradients : Test EC values across 3–5 log units to identify off-target effects.

- Cell Line Differences : Use isogenic cell lines (e.g., HEK293 vs. CHO) to isolate receptor expression impacts.

Cross-reference with EPA DSSTox data to rule out batch-specific impurities .

Q. What methodologies are recommended for SAR studies of this compound analogs?

- Methodological Answer :

- Systematic Substitution : Replace the ethoxy group with halogens (F, Cl) or methyl groups to assess steric/electronic effects.

- Molecular Docking : Use software like AutoDock Vina to predict binding poses in serotonin or sigma receptors.

- Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent contributions to binding affinity.

Validate predictions with in vitro binding assays (IC < 1 µM indicates high potency) .

Q. How can enantiomeric purity be optimized during synthesis of chiral derivatives?

- Methodological Answer :

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation (≥90% enantiomeric excess).

- Chiral HPLC : Separate enantiomers using amylose-based columns (e.g., Chiralpak IA) with heptane/ethanol gradients.

- Circular Dichroism (CD) : Confirm absolute configuration post-synthesis.

Monitor racemization risks during salt formation by maintaining pH < 4 .

Q. What in vivo designs evaluate pharmacokinetics while minimizing interspecies variability?

- Methodological Answer :

- Dosing Regimens : Administer via intravenous (IV) and oral routes in rodents to calculate bioavailability (F > 30% target).

- Toxicokinetics : Collect plasma samples at 0.5, 2, 6, and 24 hours post-dose for LC-MS/MS analysis.

- Allometric Scaling : Adjust doses between mice and rats using body surface area normalization.

Include negative controls (vehicle-only) and reference standards (e.g., propranolol for CNS penetration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。